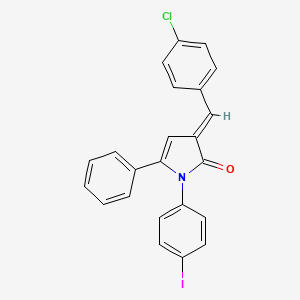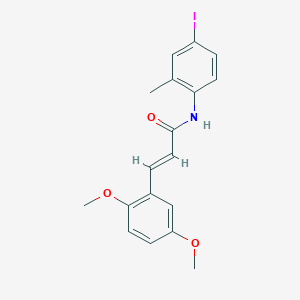
(3E)-3-(4-chlorobenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E)-3-(4-chlorobenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a chlorobenzylidene group, an iodophenyl group, and a phenyl group attached to a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-(4-chlorobenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 4-chlorobenzaldehyde, 4-iodoaniline, and benzaldehyde with a pyrrolidinone precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions, and may require the addition of a base such as sodium hydroxide to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
(3E)-3-(4-chlorobenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms (chlorine and iodine) can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the halogens.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3E)-3-(4-chlorobenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- (3E)-3-(4-bromobenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-fluorobenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
- (3E)-3-(4-methylbenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of (3E)-3-(4-chlorobenzylidene)-1-(4-iodophenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms in the molecule can influence its reactivity and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C23H15ClINO |
|---|---|
Peso molecular |
483.7 g/mol |
Nombre IUPAC |
(3E)-3-[(4-chlorophenyl)methylidene]-1-(4-iodophenyl)-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C23H15ClINO/c24-19-8-6-16(7-9-19)14-18-15-22(17-4-2-1-3-5-17)26(23(18)27)21-12-10-20(25)11-13-21/h1-15H/b18-14+ |
Clave InChI |
PGQFYWNEGZJJSP-NBVRZTHBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=C/C(=C\C3=CC=C(C=C3)Cl)/C(=O)N2C4=CC=C(C=C4)I |
SMILES canónico |
C1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)Cl)C(=O)N2C4=CC=C(C=C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{2-[(2,4-dichlorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B11692215.png)



![N-[4-(diethylamino)phenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B11692232.png)
![(2E)-2-[4-(3-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B11692236.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11692241.png)
![N-(4-chlorophenyl)-4-[(2E)-2-(2-hydroxy-5-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B11692249.png)
![Butyl 3-[2-(2,4-dibromophenoxy)acetamido]benzoate](/img/structure/B11692255.png)
![4-[2-(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)hydrazino]benzamide](/img/structure/B11692261.png)
![(4Z)-4-[3-bromo-4-(dimethylamino)benzylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692265.png)
![4-fluoro-N'-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}benzohydrazide](/img/structure/B11692273.png)
![(5E)-1-(3,5-dimethylphenyl)-5-[4-(2,4-dinitrophenoxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11692280.png)
![1-[2-(2-methoxyphenoxy)ethyl]-2-[(naphthalen-1-ylmethyl)sulfanyl]-1H-benzimidazole](/img/structure/B11692284.png)
